molecular formula C8H10N2O2 B6603978 methyl 5,6-dimethylpyridazine-4-carboxylate CAS No. 2866322-13-4

methyl 5,6-dimethylpyridazine-4-carboxylate

Cat. No.: B6603978
CAS No.: 2866322-13-4
M. Wt: 166.18 g/mol
InChI Key: OJYWTOQNXDNIET-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethylpyridazine-4-carboxylate is a pyridazine derivative featuring a carboxylate ester group at position 4 and methyl substituents at positions 5 and 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is primarily utilized in laboratory research as a synthetic intermediate or building block for more complex molecules, particularly in medicinal and materials chemistry . Its structure (Figure 1) combines aromaticity with electron-withdrawing (carboxylate ester) and electron-donating (methyl) groups, influencing its reactivity and physical properties.

Properties

IUPAC Name

methyl 5,6-dimethylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(2)10-9-4-7(5)8(11)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYWTOQNXDNIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation via Dimethyl Carbonate

Dimethyl carbonate (DMC) serves as a green methylating agent in the presence of potassium carbonate. For pyridazine systems, this approach could esterify a carboxylic acid precursor. For example, reacting 5,6-dimethylpyridazine-4-carboxylic acid with DMC (1:3 molar ratio) at 100–120°C under 0.5–0.9 MPa pressure for 8–12 hours may yield the methyl ester. Post-reaction cooling to 20–25°C, followed by filtration and vacuum distillation, typically achieves >85% purity.

Table 1: Hypothetical Methylation Conditions Based on Patent CN106187894A

ParameterValue Range
Temperature100–120°C
Pressure0.5–0.9 MPa
Reaction Time8–12 hours
DMC:Molar Ratio3:1
BaseK₂CO₃
Yield (Theoretical)75–90%

Cyclization and Oxidation Strategies from Pyrazine Synthesis

CN1155581C outlines a method for 5-methylpyrazine-2-carboxylic acid involving cyclization of methylglyoxal and o-phenylenediamine, followed by oxidation and decarboxylation. Adapting this to pyridazines requires substituting the diamine component.

Pyridazine Ring Formation

A hypothetical route could involve:

  • Condensation of 2,3-pentanedione with hydrazine to form 5,6-dimethylpyridazine.

  • Nitration at the 4-position followed by reduction to introduce an amine group.

  • Carboxylation via Kolbe-Schmitt reaction, yielding 5,6-dimethylpyridazine-4-carboxylic acid.

  • Esterification with methanol under acidic conditions.

Critical Parameters:

  • Cyclization temperature: 60–90°C

  • Oxidation agent: KMnO₄ in aqueous medium (80–105°C)

  • Decarboxylation: H₂SO₄ at 115±10°C

Chlorination and Functional Group Interconversion

The chlorination step in CN106187894A (HCl/H₂O₂ in dichloroethane) suggests a pathway for introducing substituents. For methyl 5,6-dimethylpyridazine-4-carboxylate, chlorination may precede carboxylation:

  • Chlorinate 4-position of 5,6-dimethylpyridazine using Cl₂ gas at 25–60°C.

  • Hydrolyze chloride to carboxylic acid via nucleophilic substitution with NaOH/H₂O.

  • Esterify with methanol/H₂SO₄.

Table 2: Chlorination Conditions from Patent CN106187894A

ParameterValue Range
SolventDichloroethane
HCl Concentration35–40%
H₂O₂ Concentration30–40%
Temperature50–70°C
Reaction Time5–7 hours

Purification and Isolation Techniques

Both patents emphasize solvent extraction and vacuum distillation. For the target compound:

  • Extraction: Butanone at pH 1.5–4.0 effectively isolates carboxylates.

  • Crystallization: Cooling saturated solutions in dichloroethane yields >95% purity.

  • Drying: Anhydrous Na₂SO₄ followed by vacuum drying at 50–60°C.

Challenges and Limitations

  • Regioselectivity: Pyridazine functionalization often suffers from poor positional control, necessitating directing groups.

  • Oxidation Side-Reactions: KMnO₄ may over-oxidize methyl groups to carboxylic acids.

  • Scale-Up Risks: Exothermic reactions during DMC methylation require precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5,6-dimethylpyridazine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5,6-dimethylpyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Effects: Lithium(1+) Ion 3-Chloro-5,6-Dimethylpyridazine-4-carboxylate

Key Differences :

  • Substituents : The lithium salt (Li⁺ 3-chloro-5,6-dimethylpyridazine-4-carboxylate) replaces the methyl ester with a carboxylate anion and introduces a chlorine atom at position 3 .
  • Solubility and Stability: The ionic nature of the lithium salt improves solubility in polar solvents (e.g., water or methanol), whereas the methyl ester’s lipophilic character favors organic solvents like dichloromethane.

Table 1: Substituent Comparison

Compound Substituents (Positions) Solubility Profile
Methyl 5,6-dimethylpyridazine-4-carboxylate 5,6-Me; 4-COOMe Organic solvents (e.g., DCM)
Li⁺ 3-Cl-5,6-Me-pyridazine-4-carboxylate 3-Cl; 5,6-Me; 4-COO⁻Li⁺ Polar solvents (e.g., H₂O)

Ring Saturation: Methyl 6-Oxohexahydropyridazine-4-carboxylate

Key Differences :

  • Aromaticity : The target compound has an aromatic pyridazine ring, while methyl 6-oxohexahydropyridazine-4-carboxylate features a saturated hexahydropyridazine ring with a ketone group at position 6 .
  • Reactivity : The saturated ring reduces conjugation, making the compound less prone to electrophilic aromatic substitution but more reactive toward nucleophilic additions.
  • Applications : The saturated derivative may serve as a precursor for alkaloid-like molecules, whereas the aromatic target is suited for π-stacking interactions in materials science.

Table 2: Structural and Functional Comparison

Compound Ring Type Key Functional Groups Primary Use
This compound Aromatic COOMe, Me Synthetic intermediate
Methyl 6-oxohexahydropyridazine-4-carboxylate Saturated COOMe, 6-Oxo Alkaloid synthesis

Heterocycle Fusion: 3-Amino-5,6-Diphenylpyrrolo[3,4-c]pyridazine

Key Differences :

  • Fused Ring System : This compound incorporates a pyrrole ring fused to the pyridazine core, creating a bicyclic structure with phenyl substituents at positions 5 and 6 .
  • Synthesis : Unlike the straightforward esterification of pyridazines, fused derivatives require multi-step reactions, such as hydrazine-mediated cyclization followed by benzoylation .
  • Bioactivity : Fused systems like pyrrolo-pyridazines are often explored for biological activity (e.g., kinase inhibition), whereas the methyl ester derivative is more commonly a building block.

Research Findings and Implications

  • Synthetic Utility : this compound’s ester group enables facile hydrolysis to carboxylic acids or transesterification, offering versatility in derivatization .
  • Stability : Aromatic pyridazines generally exhibit higher thermal stability than saturated analogs, making them suitable for high-temperature reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5,6-dimethylpyridazine-4-carboxylate, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyridazine ring or esterification of precursor carboxylic acids. For example, analogous compounds like methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate are synthesized via nucleophilic aromatic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., triethylamine for deprotonation) . Purity is validated via HPLC or GC, as described for structurally similar esters .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation employs spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify substituent positions and methyl ester integration .
  • IR spectroscopy to confirm carbonyl (C=O) and ester (C-O) functional groups .
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related pyridazine derivatives .

Q. What physicochemical properties are critical for experimental handling, and how are they determined?

  • Methodological Answer : Key properties include:

  • Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis .
  • Melting point : Determined using differential scanning calorimetry (DSC) .
  • Stability : Assessed under varying pH and temperature conditions via accelerated degradation studies .

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) for quantitative impurity profiling .
  • Mass spectrometry (LC-MS) to confirm molecular ion peaks and detect byproducts .
  • Elemental analysis for empirical formula validation .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound?

  • Methodological Answer : Mechanistic studies for analogous compounds reveal:

  • Electrophilic aromatic substitution at the pyridazine ring, guided by directing effects of methyl and ester groups .
  • Ester hydrolysis under acidic/basic conditions, monitored via pH-dependent kinetic studies .
  • Computational modeling (DFT) to predict reactivity hotspots, as applied to related pyridazine derivatives .

Q. How can reaction conditions be optimized to minimize byproducts during derivatization?

  • Methodological Answer :

  • Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst loading) .
  • In situ monitoring via Raman spectroscopy to track intermediate formation .
  • Green chemistry principles , such as microwave-assisted synthesis, to enhance selectivity .

Q. What strategies are effective for studying interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking to predict binding affinity with enzymes/receptors .
  • Surface plasmon resonance (SPR) for real-time kinetics of ligand-protein interactions .
  • In vitro assays (e.g., enzyme inhibition) using fluorogenic substrates .

Q. How can computational models aid in predicting the compound’s behavior in complex systems?

  • Methodological Answer :

  • Molecular dynamics simulations to study solvation effects and conformational flexibility .
  • QSAR models to correlate structural features with bioactivity, leveraging data from related pyridazines .

Q. How should researchers address contradictions in published data on pyridazine derivatives?

  • Methodological Answer :

  • Comparative meta-analysis of synthesis protocols and analytical conditions .
  • Reproducibility studies to isolate variables (e.g., solvent purity, instrumentation) .
  • Collaborative validation via multi-lab studies, as suggested for under-characterized analogs .

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